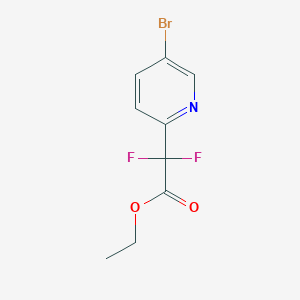

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

Description

BenchChem offers high-quality Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNVRZLXOPTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate: A Methodological and Mechanistic Deep Dive

An In-Depth Technical Guide for Chemical Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate, a key building block in modern medicinal chemistry. The introduction of the difluoroacetate moiety onto a pyridine scaffold is of significant interest for the development of novel therapeutic agents, particularly in the field of antifungals and other pharmaceuticals.[1][2][3] This document offers a detailed, step-by-step protocol for a robust and reproducible synthesis, grounded in a copper-catalyzed cross-coupling reaction. We will explore the underlying reaction mechanism, the rationale for reagent selection, critical safety considerations, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to implement or adapt this synthesis in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The difluoromethyl group (CF₂) in particular is often used as a bioisostere for a carbonyl or hydroxyl group, enhancing drug-like properties without drastic structural changes.

The target molecule, Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate (CAS No. 294181-95-6), combines this valuable difluoroacetate group with a bromopyridine core.[1][5][6] This structure serves as a critical intermediate for synthesizing more complex molecules, allowing for further functionalization at the bromine-substituted position. Its utility is exemplified in the synthesis of advanced antifungal agents, where this specific scaffold is integral to the final active pharmaceutical ingredient.[1]

The synthesis presented herein employs a modified Reformatsky-type approach, utilizing a copper catalyst to facilitate the cross-coupling of a difluoro-enolizable species with a heteroaromatic halide.[7][8][9] This method is favored for its operational simplicity, relatively mild conditions, and good functional group tolerance.

Reaction Scheme & Mechanism

The synthesis proceeds via a copper-catalyzed cross-coupling reaction between 2,5-dibromopyridine and the Reformatsky reagent derived from ethyl bromodifluoroacetate and activated zinc.

Overall Reaction:

Mechanistic Rationale

The reaction is believed to proceed through the following key stages:

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc compound, often referred to as a Reformatsky enolate.[10] This species exists in equilibrium between its C-metalated and O-metalated (enolate) forms.

-

Catalytic Cycle Initiation: A Cu(I) species, typically generated in situ, is the active catalyst. It undergoes transmetalation with the organozinc reagent to form a highly reactive copper-enolate intermediate.

-

Oxidative Addition: The Cu(I) complex oxidatively adds to the more reactive C-Br bond of 2,5-dibromopyridine. The bromine at the 2-position is more susceptible to oxidative addition than the one at the 5-position due to the electronic influence of the nitrogen atom.

-

Reductive Elimination: The resulting Cu(III) intermediate undergoes reductive elimination, forming the new carbon-carbon bond between the pyridine ring and the difluoroacetate moiety and regenerating the active Cu(I) catalyst.

This copper-catalyzed pathway provides a reliable method for coupling these specific fragments, overcoming the challenges often associated with direct nucleophilic substitution on pyridine rings.[7][11][12]

Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints for ensuring reaction success.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dibromopyridine | ≥98% | Sigma-Aldrich, etc. | [13] |

| Ethyl bromodifluoroacetate | ≥98% | Sigma-Aldrich, etc. | [14] |

| Zinc Dust | <10 micron, activated | Acros Organics, etc. | Activation is critical for reactivity. |

| Copper(I) Iodide (CuI) | ≥99% | Strem Chemicals, etc. | Should be a fine powder. |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | EMD Millipore, etc. | Low water content is essential. |

| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching the reaction. |

| Ethyl Acetate | HPLC Grade | - | For extraction. |

| Brine (Saturated aq. NaCl) | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

| Two-neck round-bottom flask | - | - | Oven-dried before use. |

| Reflux condenser & Nitrogen inlet | - | - | To maintain an inert atmosphere. |

| Magnetic stirrer and hotplate | - | - | |

| Standard glassware | - | - |

Safety Precautions

All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,5-Dibromopyridine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

Ethyl bromodifluoroacetate: Flammable liquid and vapor. Causes severe skin burns and eye damage.[19][20][21] Handle with extreme care, avoid all sources of ignition, and prevent inhalation of corrosive vapors.[22][23]

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid exposure and use in a well-ventilated area.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[15][16][19]

Step-by-Step Synthesis Procedure

-

Zinc Activation: In an oven-dried two-neck 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.5 eq). The flask is sealed and placed under a nitrogen atmosphere. Activate the zinc by gently heating with a heat gun under vacuum and then backfilling with nitrogen. Repeat this cycle three times. Allow the flask to cool to room temperature.

-

Reagent Setup: To the flask containing activated zinc, add Copper(I) Iodide (0.1 eq). Again, evacuate and backfill with nitrogen.

-

Solvent and Substrate Addition: Add anhydrous DMF via syringe. Begin vigorous stirring. Add 2,5-dibromopyridine (1.0 eq) to the stirring suspension.

-

Addition of Difluoro-reagent: Add ethyl bromodifluoroacetate (1.2 eq) dropwise via syringe over 15-20 minutes. An initial exotherm may be observed. Maintain the temperature below 40 °C during the addition, using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Quenching: Once the reaction is deemed complete (consumption of starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker containing an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash twice with water, followed by one wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a colorless to pale yellow oil.

Data Summary & Characterization

Quantitative Data

| Parameter | Value | Notes |

| 2,5-Dibromopyridine | 1.0 eq | Limiting Reagent |

| Ethyl bromodifluoroacetate | 1.2 eq | Slight excess to ensure full conversion |

| Zinc Dust | 1.5 eq | Required for organozinc formation |

| Copper(I) Iodide | 0.1 eq | Catalyst |

| Temperature | 60-65 °C | Optimal for reaction rate |

| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS |

| Typical Yield | 65-75% | Post-purification |

Analytical Characterization

The identity and purity of the final compound, Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet) and distinct aromatic protons of the pyridine ring.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

-

¹³C NMR: Signals for the ester carbonyl, the CF₂ carbon (as a triplet due to C-F coupling), and the carbons of the pyridine and ethyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (280.07 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.[6]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: High-level workflow for the synthesis of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate.

References

-

Copper‐Catalyzed Difluoroalkylation‐Thiolation of Alkenes Promoted by Na2S2O5. (2021). ResearchGate. Available at: [Link]

-

Yu, F., et al. (2025). Photoredox-Enabled Direct and Three-Component Difluoroalkylative Modification of N-Aryl Glycinates. Organic Letters, 27, 1072–1077. Available at: [Link]

-

Copper-Catalyzed Difluoroalkylation of Alkene/Nitrile Insertion/Cyclization Tandem Sequences: Construction of Difluorinated Bicyclic Amidines. (2021). Organic Letters. Available at: [Link]

-

Kong, W., et al. (2018). Copper-Catalyzed Intermolecular Reductive Radical Difluoroalkylation–Thiolation of Aryl Alkenes. Organic Letters. Available at: [Link]

-

Yang, Y., et al. (n.d.). Copper-Catalyzed Oxydifluoroalkylation of Hydroxyl-Containing Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

2,5-Dibromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Available at: [Link]

-

Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central. Available at: [Link]

-

Ethyl Bromodifluoroacetate Safety Data Sheet. (n.d.). Spectrum Pharmacy Products. Available at: [Link]

-

Reformatsky Reaction. (n.d.). Cambridge University Press. Available at: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Institutes of Health. Available at: [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Available at: [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PubMed Central. Available at: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PubMed. Available at: [Link]

-

(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. Available at: [Link]

-

Ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Available at: [Link]

- Preparation method of ethyl bromodifluoroacetate. (n.d.). Google Patents.

-

C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. (2022). PubMed. Available at: [Link]

-

Ethyl bromodifluoroacetate. (n.d.). Wikipedia. Available at: [Link]

-

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. (n.d.). Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. Available at: [Link]

-

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. (n.d.). Anqing Boman Biotechnology Co., Ltd. Available at: [Link]

-

Ethyl bromodifluoroacetate. (n.d.). PubChem. Available at: [Link]

- Process of producing ethyl difluoroacetate. (2017). Google Patents.

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). PubMed Central. Available at: [Link]

-

Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (2024). PubMed. Available at: [Link]

-

The Role of Natural Products in Drug Discovery. (n.d.). MDPI. Available at: [Link]

-

NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][7][24]benzothiazine 5,5‐Dioxide Derivatives. (2025). PubMed Central. Available at: [Link]

-

Ethnobotany and the Role of Plant Natural Products in Antibiotic Drug Discovery. (2020). PubMed. Available at: [Link]

Sources

- 1. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, CasNo.294181-95-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.ca [fishersci.ca]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. spectrumrx.com [spectrumrx.com]

- 23. fishersci.com [fishersci.com]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. Its structural motif, featuring a difluoroacetate group appended to a bromopyridine core, renders it a valuable synthetic intermediate. This guide provides a comprehensive overview of its known physicochemical properties, handling and storage protocols, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Core Molecular Attributes

The fundamental characteristics of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate are summarized below, providing a foundational understanding of this key synthetic building block.

| Property | Value | Source(s) |

| CAS Number | 294181-95-6 | [1] |

| Molecular Formula | C₉H₈BrF₂NO₂ | [1] |

| Molecular Weight | 280.07 g/mol | [1] |

| Purity | Typically ≥98% | [N/A] |

Physicochemical Properties and Handling

While detailed experimental data on the physicochemical properties of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, such as melting point, boiling point, and solubility, are not extensively documented in publicly available literature, its handling and storage requirements are well-defined by suppliers.

Storage and Stability: This compound is known to be sensitive and requires specific storage conditions to maintain its integrity. It is recommended to be stored in a dry, sealed container at temperatures between 2-8°C.[2] Cold-chain transportation is essential to prevent degradation.[2]

Safety and Handling: As with any brominated and fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated fume hood.

Role in Pharmaceutical Synthesis: An Intermediate for VT-1161

The primary application of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is as a crucial intermediate in the synthesis of the antifungal agent VT-1161 (Oteseconazole).[2] VT-1161 is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51, which is essential for ergosterol biosynthesis in fungi. The incorporation of the difluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and bioavailability.

The synthesis of VT-1161 involves the strategic use of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate as a building block to construct the core structure of the final drug molecule. While the specific, detailed reaction protocols from the proprietary synthesis of VT-1161 are not publicly disclosed, the general synthetic strategy highlights the importance of this intermediate.

Reactivity and Synthetic Potential

The chemical reactivity of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is dictated by the interplay of its functional groups: the ethyl ester, the difluoroacetyl moiety, and the bromopyridine ring.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.

-

Difluoroacetyl Group: The presence of two fluorine atoms on the alpha-carbon significantly influences the reactivity of the adjacent carbonyl group and the C-F bonds themselves.

-

Bromopyridine Ring: The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is limited. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the bromo and difluoroacetate substituents.

-

¹³C NMR: Resonances for the ethyl group carbons, the ester carbonyl carbon, the carbon bearing the two fluorine atoms (which would appear as a triplet due to C-F coupling), and the carbons of the bromopyridine ring.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Conclusion

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a specialized and highly valuable intermediate in the pharmaceutical industry, most notably for the synthesis of the antifungal agent VT-1161. While comprehensive public data on its physicochemical and spectroscopic properties are scarce, its structural features and known applications underscore its importance. Researchers and drug development professionals working with this compound should adhere to the recommended handling and storage conditions to ensure its stability and purity. Further research and publication of its detailed properties would be a valuable contribution to the scientific community.

References

[1] Shanghai Ruiyi Medical Technology Co., Ltd. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Available at:

[3] PubChem. Ethyl bromodifluoroacetate. National Center for Biotechnology Information. Available at: [Link]

[4] PubChem. Ethyl difluoroacetate. National Center for Biotechnology Information. Available at: [Link]

[5] Google Patents. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof. Available at:

[6] Google Patents. CN106397186A - Preparation method of ethyl bromodifluoroacetate. Available at:

[7] Google Patents. CN112574039B - Synthesis method of ethyl difluoroacetoacetate. Available at:

[8] Google Patents. WO2017025985A1 - Process of producing ethyl difluoroacetate. Available at:

[9] Google Patents. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. Available at:

[10] Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Available at:

[11] Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. Available at:

[12] Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Available at:

Sources

- 1. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 2. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 3. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 6. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]

- 7. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

- 8. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]

- 9. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 10. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 12. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (CAS Number: 294181-95-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Chemical Properties and Specifications

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a halogenated pyridine derivative incorporating a difluoroacetate moiety. This unique combination of functional groups makes it a versatile intermediate for introducing the 5-bromopyridin-2-yl and difluoro-ester motifs into larger molecules.

| Property | Value | Source |

| CAS Number | 294181-95-6 | [1] |

| Molecular Formula | C₉H₈BrF₂NO₂ | [1] |

| Molecular Weight | 280.07 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | |

| Purity | Typically >95% | |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis Strategies: Constructing a Key Intermediate

The synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is most commonly achieved through a cross-coupling reaction. A prevalent method involves the copper-mediated coupling of a 2-halopyridine with a difluoroacetate reagent.

Copper-Mediated Cross-Coupling

A robust and frequently employed method is the copper-mediated cross-coupling of 2,5-dibromopyridine with ethyl bromodifluoroacetate. This reaction offers a direct route to the target molecule.

Reaction Scheme:

Figure 1: General scheme for copper-mediated synthesis.

Detailed Experimental Protocol (Exemplary):

A comprehensive safety evaluation of the copper-mediated cross-coupling of 2-bromopyridines with ethyl bromodifluoroacetate highlights important considerations for conducting this reaction safely.[3]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq), a copper(I) or copper(II) salt (e.g., CuI, CuBr, or Cu(OTf)₂; 0.1-0.2 eq), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃ or K₂CO₃; 2.0-3.0 eq).

-

Solvent Addition: Add a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

-

Dry Solvents: Water can react with the organometallic intermediates and quench the reaction.

-

Ligand: The ligand stabilizes the copper catalyst and facilitates the cross-coupling process.

-

Base: The base is crucial for the reaction to proceed, likely by promoting the formation of the active catalytic species and neutralizing the acid generated during the reaction.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, also provide a viable route to this compound.[4] This approach involves the reaction of an organozinc reagent derived from 2,5-dibromopyridine with ethyl bromodifluoroacetate in the presence of a palladium catalyst.

Reactivity and Downstream Applications

The chemical reactivity of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is dictated by its key functional groups: the bromo substituent on the pyridine ring and the ethyl ester of the difluoroacetic acid moiety.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.

Figure 2: Key cross-coupling reactions of the title compound.

Ester Group Transformations

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines.

Application in Drug Discovery: A Key Intermediate for Oteseconazole (VT-1161)

A significant application of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is its role as a key intermediate in the synthesis of the antifungal agent Oteseconazole (VT-1161) .[2] Oteseconazole is a potent and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity.[5]

The synthesis of Oteseconazole involves a multi-step pathway where the 5-bromopyridin-2-yl-difluoroacetate core of the title compound is elaborated through a series of reactions, including a crucial cross-coupling step to introduce the tetrazole-containing side chain.

Figure 3: Simplified workflow for the synthesis of Oteseconazole.

The incorporation of the difluoromethyl group is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as metabolic stability and lipophilicity.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this exact compound are limited, the expected NMR and mass spectrometry data can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the bromo and the difluoroacetate substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbon bearing the two fluorine atoms (as a triplet due to C-F coupling), the carbons of the ethyl group, and the carbons of the pyridine ring. The carbon attached to the bromine will show a characteristic chemical shift.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.07 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and bromine-containing fragment ions.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, carbon dioxide).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine handle for cross-coupling reactions and a difluoroacetate moiety for modulating drug properties makes it an important intermediate in the synthesis of complex pharmaceutical agents, as exemplified by its role in the production of the antifungal drug Oteseconazole. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in drug discovery and development programs.

References

- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroarom

- Wiley-VCH 2007 - Supporting Inform

-

Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Request PDF - ResearchGate. [Link]

- Reform

-

Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. [Link]

-

Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem - NIH. [Link]

-

Reformatsky Reaction - SynArchive. [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed. [Link]

-

5332-26-3[2-(Bromomethyl)isoindoline-1,3-dione] - Acmec Biochemical. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

ethylbrom(difluor)acetat | CAS#:667-27-6 | Chemsrc. [Link]

-

Advances in Cross-Coupling Reactions - MDPI. [Link]

-

Ethyl bromide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. [Link]

-

Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | The Hartwig Group - John Hartwig. [Link]

-

VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC - NIH. [Link]

-

Mass Spectrometry Data Repository Enhances Novel Metabolite Discoveries with Advances in Computational Metabolomics - ResearchGate. [Link]

-

MSL-ST: Development of Mass Spectral Library Search Tool to Enhance Compound Identification - SciTePress. [Link]

-

Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments - MDPI. [Link]

-

Improved protein identification efficiency by mass spectrometry using N-terminal chemical derivatization of peptides from Angiostrongylus costaricensis, a nematode with unknown genome - PubMed. [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. [Link]

-

二氟溴乙酸乙酯_MSDS - cas号查询. [Link]

-

95-55-6[2-aminophenol] - Acmec Biochemical. [Link]

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)

- CN104860934A - Synthesis method of tioconazole - Google P

-

(PDF) One-Pot Synthesis of 2, 5-Diformylfuran from Fructose using a Bifunctional Catalyst Derived from Phosphomolybdic Acid and Chitosan - ResearchGate. [Link]

-

Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate - ResearchGate. [Link]

- US8263769B2 - Process for preparing voriconazole - Google P

-

The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids - ResearchGate. [Link]

-

VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 - EPO. [Link]

Sources

- 1. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Guide to the Spectroscopic Characterization of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

Abstract

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate (CAS No. 294181-95-6) is a fluorinated heterocyclic compound of significant interest as a building block in medicinal chemistry and drug development.[1] Its structural complexity, incorporating a bromopyridine ring, a difluoroacetyl group, and an ethyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data is not uniformly available in public repositories, this document focuses on a detailed theoretical prediction and interpretation of the spectra, grounded in fundamental principles. This serves as a robust framework for researchers synthesizing or utilizing this compound, enabling them to validate their results against a theoretically sound model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment. The presence of the highly electronegative fluorine atoms and the distinct electronic environments of the pyridine ring create a unique and information-rich spectral profile.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct signals, corresponding to the three aromatic protons on the pyridine ring and the two sets of protons on the ethyl ester group.

-

Aromatic Region (δ 7.5 - 8.8 ppm): The three protons on the 5-bromopyridine ring are chemically non-equivalent and will exhibit characteristic splitting patterns due to spin-spin coupling.

-

H6: The proton at position 6 is ortho to the nitrogen atom and the electron-withdrawing difluoroacetate substituent, leading to significant deshielding. It is expected to appear as a doublet at the lowest field.

-

H4: This proton is ortho to the bromine atom and meta to the nitrogen. It will be split by both H3 and H6 (though the meta-coupling to H6 may be small), likely resulting in a doublet of doublets.

-

H3: The proton at position 3 is meta to both the bromine and the nitrogen atom, making it the most shielded of the aromatic protons. It should appear as a doublet, split by H4.

-

-

Aliphatic Region (δ 1.0 - 4.5 ppm): The ethyl group protons will show a classic ethyl pattern.

-

Methylene Protons (-OCH₂CH₃): These protons are directly attached to the ester oxygen, causing them to be deshielded. They will appear as a quartet, split by the adjacent methyl protons.

-

Methyl Protons (-OCH₂CH₃): These protons are the most shielded in the molecule and will appear as a triplet, split by the adjacent methylene protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and critical information about the electronic environment of each carbon atom. Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which is invaluable for assignment.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected around 163-165 ppm. It will be split into a triplet by the two adjacent fluorine atoms (²J_CF).

-

Aromatic Carbons: Five signals are expected for the pyridine ring. The carbon bearing the bromine (C5) and the carbon attached to the difluoroacetate group (C2) will be quaternary and can be identified by their chemical shifts and lack of a signal in a DEPT-135 experiment. The remaining three carbons (C3, C4, C6) will be protonated.

-

Difluoroacetyl Carbon (-CF₂-): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond C-F coupling (¹J_CF), resulting in a triplet. Its chemical shift is predicted to be in the 112-118 ppm range.[2]

-

Ethyl Group Carbons: The -OCH₂- carbon will appear around 63 ppm, while the -CH₃ carbon will be upfield, around 14 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[3]

-

For Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate, a single signal is expected for the two chemically equivalent fluorine atoms of the -CF₂- group.

-

The chemical shift is anticipated in the range of -95 to -110 ppm relative to CFCl₃, which is characteristic of a difluoro group situated between an aromatic ring and a carbonyl group.[2][4]

-

This signal may exhibit small couplings to the aromatic protons on the pyridine ring, particularly the H3 proton, if the spectrum is recorded at high resolution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A DEPT-135 experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. A common reference standard is CFCl₃ (trichlorofluoromethane).[5]

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the ester, the C-F bonds, and the aromatic system.

-

C=O Stretch: A strong, sharp absorption is expected for the ester carbonyl group. Due to the electron-withdrawing effect of the adjacent difluoro group, this peak will be shifted to a higher wavenumber than a typical saturated ester, likely appearing in the 1760-1785 cm⁻¹ range.

-

C-F Stretches: Strong and often broad absorptions corresponding to the carbon-fluorine stretching vibrations are expected in the 1100-1350 cm⁻¹ region.

-

Aromatic Stretches: Medium to weak absorptions for C=C and C=N stretching within the pyridine ring will be present in the 1550-1610 cm⁻¹ region. Aromatic C-H stretching will appear as a series of weaker bands above 3000 cm⁻¹ .

-

Aliphatic C-H Stretches: Absorptions from the ethyl group's C-H bonds will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C-O Stretches: The C-O single bond stretches of the ester group will appear in the fingerprint region, typically around 1150-1250 cm⁻¹ .

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The compound, if a liquid or low-melting solid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: First, acquire a background spectrum of the empty instrument (or the ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the prepared sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula of a compound. It also offers structural clues via fragmentation patterns.

Analysis of the Predicted Mass Spectrum

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For the molecular formula C₉H₈BrF₂NO₂, these peaks will be at m/z 279 (for the ⁷⁹Br isotope) and m/z 281 (for the ⁸¹Br isotope).

-

High-Resolution MS (HRMS): An HRMS experiment would confirm the elemental composition. The calculated exact mass for C₉H₈⁷⁹BrF₂NO₂ is 278.9754, which can be experimentally verified to within a few parts per million.

-

Key Fragmentation Patterns: Electron Ionization (EI) would induce fragmentation, providing further structural information. Expected fragmentation pathways include:

-

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 234/236.

-

Loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z 250/252.

-

Loss of the entire ester group as ethyl formate.

-

Cleavage of the C-Br bond, resulting in a fragment at m/z 200.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Liquid Chromatograph (LC-MS) is preferred.

-

Ionization: Choose an appropriate ionization method. EI is a hard ionization technique that provides rich fragmentation data, while ESI is a softer technique that typically preserves the molecular ion.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight). For HRMS, an Orbitrap or FT-ICR analyzer is used.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use the isotopic pattern of bromine to confirm its presence.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key analytical data for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate.

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.7 ppm (d, 1H, H6); ~7.9 ppm (dd, 1H, H4); ~7.6 ppm (d, 1H, H3); ~4.4 ppm (q, 2H, OCH₂); ~1.4 ppm (t, 3H, CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~164 ppm (t, C=O); ~115 ppm (t, CF₂); 5 aromatic signals; ~63 ppm (OCH₂); ~14 ppm (CH₃) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -95 to -110 ppm (s, 2F) |

| IR | Wavenumber (cm⁻¹) | ~1775 (C=O, strong); ~1100-1350 (C-F, strong); ~1580 (C=C/C=N, medium); >3000 (Aromatic C-H); <3000 (Aliphatic C-H) |

| MS (EI) | m/z | 279/281 (M⁺, ~1:1 ratio); 234/236 ([M-OEt]⁺); 200 ([M-Br]⁺) |

Visualization of the Analytical Workflow

The comprehensive characterization of a novel compound follows a logical workflow, ensuring that data from multiple orthogonal techniques are used to build a conclusive structural assignment.

Caption: General workflow for the synthesis and structural validation of a chemical entity.

The logical process for interpreting NMR data is a systematic approach that builds the molecular structure piece by piece.

Caption: Step-by-step logic for the interpretation of an NMR spectrum.

Conclusion

This guide outlines the expected spectroscopic characteristics of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate. By leveraging fundamental principles of NMR, IR, and MS, we have constructed a detailed theoretical profile that can be used by researchers to confirm the identity, structure, and purity of this important chemical intermediate. The provided protocols and interpretive logic serve as a practical resource for scientists in the field of drug discovery and development, ensuring the integrity and quality of their research materials.

References

-

Wiley-VCH. (2007). Supporting Information. While not containing data for the specific target molecule, this exemplifies the type of characterization data found in supplementary materials.

-

ChemicalBook. ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate(294181-95-6) 1 H NMR. Provides a reference page for the compound's spectral data.

-

Supporting Information. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Provides general procedures for NMR spectroscopy of related compounds.

-

The Royal Society of Chemistry. (2015). Supporting Information. Contains ¹⁹F NMR data for various ethyl difluoro-containing compounds, useful for chemical shift comparison.

-

ChemicalBook. Ethyl bromodifluoroacetate(667-27-6) 1H NMR spectrum. Spectral data for a related reagent.

-

BLD Pharm. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. A commercial supplier entry listing the compound.

-

PubChem - NIH. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585. Database entry for a related reagent, with links to spectral information.

-

ChemicalBook. Ethyl bromodifluoroacetate(667-27-6) 13C NMR spectrum. Spectral data for a related reagent.

-

LookChem. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. A supplier listing with basic chemical information.

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. A resource discussing the calculation of NMR shifts.

-

NIST WebBook. Ethyl bromodifluoroacetate. Contains mass spectrometry data for the related reagent.

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. A reference for typical ¹⁹F NMR chemical shift ranges.

-

University of Ottawa. 19F NMR Reference Standards. A list of common reference standards for ¹⁹F NMR.

-

RuiyiPharm. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. A supplier listing with basic chemical properties.

-

PubChem - NIH. Ethyl difluoroacetate | C4H6F2O2 | CID 9961. Database entry for a related compound.

-

BLDpharm. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Supplier information indicating its use as an intermediate.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. An article discussing the utility and interpretation of ¹⁹F NMR.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. A comprehensive database of ¹³C NMR chemical shifts.

Sources

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a highly functionalized building block of significant interest in contemporary drug discovery. Its structure combines three key pharmacophoric elements: a pyridine ring, a bromine substituent, and a difluoroacetate moiety. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5][6] Finally, the difluoroacetate group can influence the electronic properties of the pyridine ring and offers a site for further chemical modification.

This guide provides a comprehensive overview of the reactivity profile of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, offering insights into its synthetic utility and providing field-proven protocols for its derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is presented in the table below. Understanding these properties is crucial for designing appropriate reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 294181-95-6 | [7][8] |

| Molecular Formula | C₉H₈BrF₂NO₂ | [8][9] |

| Molecular Weight | 280.07 g/mol | [8][9] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | General observation for similar compounds |

| Storage | Sealed in dry, 2-8°C | [8] |

Reactivity Profile I: The 5-Bromopyridinyl Moiety

The reactivity of the 5-bromopyridinyl moiety is dominated by the presence of the bromine atom, which serves as an excellent leaving group in a variety of cross-coupling reactions. The pyridine nitrogen atom is electron-withdrawing, which enhances the electrophilicity of the carbon-bromine bond and facilitates oxidative addition to palladium catalysts.[6][10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is significantly weaker than a C-Cl bond, making this compound highly reactive under standard cross-coupling conditions.[6] This allows for milder reaction conditions, which is advantageous when working with sensitive functional groups.[6]

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between the 5-position of the pyridine ring and various aryl or vinyl boronic acids or esters.

-

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The choice of catalyst and ligand can be critical for achieving high yields, especially with heteroaryl halides.[5][6]

-

Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid.[6][10] The choice of base can influence the reaction rate and selectivity.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5][10]

-

The Sonogashira coupling enables the synthesis of alkynylpyridines by reacting the 5-bromo position with a terminal alkyne.

-

Causality of Experimental Choices:

-

Catalyst System: This reaction typically requires a dual catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: A mild amine base, such as triethylamine (Et₃N), is used, which also often serves as the solvent.[11]

-

This reaction is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

-

Causality of Experimental Choices:

-

Ligand: The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[10]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used.

-

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the most common transformations for the bromo-substituent, direct nucleophilic aromatic substitution (SNAr) is also a possibility, though generally less favored than for pyridines with electron-withdrawing groups at the ortho or para positions.[12][13] The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[13] In the case of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, the difluoroacetate group at the 2-position is electron-withdrawing and would activate the ring, but the bromine is at the 5-position. Therefore, SNAr reactions at the C-Br bond are expected to be slow and require harsh conditions. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and pyridines are particularly reactive when substituted at the ortho or para positions.[12]

Reactivity Profile II: The Ethyl 2,2-Difluoroacetate Moiety

The ethyl 2,2-difluoroacetate moiety offers additional opportunities for chemical modification, primarily through reactions involving the ester group.

Ester Hydrolysis

The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Heating the ester with a dilute mineral acid (e.g., HCl, H₂SO₄) in an excess of water will yield the carboxylic acid and ethanol. This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[14]

-

Base-Mediated Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[14] Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, will produce the sodium salt of the carboxylic acid and ethanol.[14] Subsequent acidification will yield the free carboxylic acid. The presence of the electron-withdrawing fluorine atoms makes the carbonyl carbon more electrophilic, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs.[15]

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures adapted from the literature for similar substrates and can serve as a starting point for the derivatization of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Optimization of reaction conditions may be necessary to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.[6]

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[6]

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05-0.15 equiv) and CuI (0.1-0.3 equiv).[11]

-

Reagent Addition: After degassing the mixture for 5 minutes at room temperature, add the terminal alkyne (1.1 equiv) dropwise.[11]

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours or until completion as monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Conclusion

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its reactivity is well-defined, with the 5-bromo position being highly amenable to a range of palladium-catalyzed cross-coupling reactions, and the ethyl difluoroacetate moiety providing a site for further modification, most commonly through hydrolysis. The insights and protocols provided in this guide offer a solid foundation for researchers to leverage the synthetic potential of this important intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. 3

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. 1

-

Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. 2

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.

-

BenchChem. (2025). A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. 6

-

Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. 16

-

BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. 4

-

BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. 10

-

ChemicalBook. ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. 7

-

Zhang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.

-

Pashkevich, K. I., et al. (1987). Reactions of fluoroalkyl-. beta. -ketoesters with ammonia. OSTI.GOV.

-

BLDpharm. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. 8

-

Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. The Journal of Organic Chemistry, 64(16), 6000-6004.

-

Wikipedia. Ethyl bromodifluoroacetate.

-

ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. 17

-

El-Gokha, A. A., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

-

Brooks, A. F., et al. (2018). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 20(3), 568-571. 18

-

Leadbeater, N. E., & McGowan, C. C. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1630-1633.

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. 19

-

Sigma-Aldrich. (2025). Safety Data Sheet. 20

-

Google Patents. (2015). Method for preparing alkyl 4,4-difluoroacetylacetate.

-

Fisher Scientific. (2021). Safety Data Sheet. 21

-

Thermo Fisher Scientific. (2025). Safety Data Sheet. 22

-

Wikipedia. Nucleophilic aromatic substitution.

-

ChemicalBook. Ethyl difluoroacetate synthesis. 23

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

-

Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

-

Enamine. Ethyl bromodifluoroacetate. 24

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters.

-

Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(3), 209-214.

-

Fritz, A. P., et al. (2025). Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. Journal of Chemical Education. 25

-

Google Patents. (2015). Method for preparing difluoroacetic acid.

-

Google Patents. (2017). Preparation method of ethyl bromodifluoroacetate.

-

CAS Common Chemistry. Ethyl difluoroacetate.

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

-

R&I医药. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate.

-

BLDpharm. 1216550-94-5|Ethyl Difluoro(3-bromopyridin-2-yl)acetate.

-

BLDpharm. 667-27-6|Ethyl 2-bromo-2,2-difluoroacetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate - Safety Data Sheet [chemicalbook.com]

- 8. 294181-95-6|Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 9. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. individual.utoronto.ca [individual.utoronto.ca]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 24. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate (CAS No. 294181-95-6). As a key fluorinated building block in medicinal chemistry and drug development, maintaining its purity and integrity is paramount for reproducible and successful research outcomes. This document synthesizes information from material safety data sheets, supplier recommendations, and fundamental chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile and Significance

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a specialized organic compound featuring a bromopyridine ring linked to a difluoroacetate ester. This unique combination of a halogenated heterocycle and a difluoro-ester moiety makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability and binding affinity. Given its reactive nature, a thorough understanding of its stability is essential.

| Identifier | Value |

| CAS Number | 294181-95-6[1] |

| Molecular Formula | C₉H₈BrF₂NO₂ |

| Molecular Weight | 292.07 g/mol |

| Synonyms | ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate[1] |

| Typical Use | For Research & Development use only[1] |

Core Stability Analysis: Factors and Degradation Pathways

The stability of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is influenced by several environmental factors. While the compound is generally stable under recommended storage conditions, its structural features—primarily the ester linkage and the halogenated pyridine ring—present potential vulnerabilities.

Susceptibility to Hydrolysis

The ethyl ester group is the most probable site for degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol. The presence of moisture in the storage environment can facilitate this process over time, compromising the purity of the material. Therefore, maintaining a dry environment is critical.

Thermal Decomposition

Photostability

Pyridine derivatives and brominated aromatic compounds can be sensitive to light. Photodegradation can occur through complex radical mechanisms, leading to discoloration and the formation of impurities. A recommendation for a structurally related compound is to "Keep in dark place," which suggests that protection from light is a prudent measure to prevent photochemical degradation[4].

Oxidative Stability

While less common than hydrolysis, oxidation can be a degradation pathway for complex organic molecules. To mitigate this risk, especially for long-term storage, minimizing contact with atmospheric oxygen is advisable. The recommendation to store a similar difluoroacetate derivative under an "inert atmosphere" supports this precaution[4].

Incompatible Materials

To prevent hazardous reactions and maintain compound integrity, avoid contact with the following:

-

Strong Oxidizing Agents: These can react exothermically and degrade the molecule[2].

-

Strong Acids and Bases: These will catalyze the hydrolysis of the ester group.

-

Moisture: Acts as a reagent for hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's integrity from receipt to use. The following recommendations are based on synthesizing safety data and chemical principles.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Justification |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Minimizes the rate of thermal decomposition and potential hydrolytic degradation[1][2]. |

| Atmosphere | Keep container tightly closed. For long-term storage, flush with an inert gas (e.g., Argon, Nitrogen). | Prevents ingress of moisture, which causes hydrolysis, and oxygen, which can cause oxidative degradation[1][2][4]. |

| Light | Protect from light. Use amber glass vials or store in a dark cabinet. | Prevents potential photochemical degradation, a known risk for brominated and heterocyclic compounds[4]. |

| Container | Store in the original, tightly sealed container made of a non-reactive material like glass. | Ensures a proper seal and avoids contamination or reaction with container materials[2]. |

Safe Handling Procedures

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors[1][5].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat[2].

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area[2][6].

-

Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite), and place it in a sealed container for proper disposal. Ensure the area is well-ventilated[2][7].

-

Ignition Sources: Keep away from heat, sparks, and open flames. Grounding equipment may be necessary to prevent static discharge[8][9].

Experimental Workflow: Protocol for Stability Assessment

To empirically validate the stability of a specific batch of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate, a forced degradation study is the most reliable approach. This protocol provides a framework for assessing stability under stressed conditions.

Objective

To determine the degradation profile of the compound under thermal, photolytic, and hydrolytic stress and to identify potential degradation products.

Step-by-Step Methodology

-

Initial Characterization (Time Zero):

-

Dissolve a reference sample of the compound in a suitable solvent (e.g., Acetonitrile).

-

Obtain a baseline purity profile using a stability-indicating HPLC/UPLC method (e.g., C18 column with a gradient of water and acetonitrile).

-

Confirm the identity and mass of the parent compound using LC-MS.

-

Record the initial appearance (color, physical state).

-

-

Sample Preparation for Stress Testing:

-

Accurately weigh and prepare multiple stock solutions of the compound.

-

Aliquot samples into separate, appropriately labeled vials for each stress condition and time point.

-

-

Application of Stress Conditions:

-

Hydrolytic Stress:

-

Acidic: Dilute a sample in 0.1 M HCl.

-

Neutral: Dilute a sample in purified water.

-

Basic: Dilute a sample in 0.1 M NaOH.

-

Incubate all solutions at a controlled temperature (e.g., 40 °C). Keep control samples (in solvent only) at the recommended storage temperature.

-

-

Thermal Stress (Solid State):

-

Place sealed vials containing the solid compound in ovens at elevated temperatures (e.g., 40 °C and 60 °C).

-

Maintain a control sample at the recommended storage temperature (e.g., 4 °C).

-

-

Photolytic Stress:

-

Expose a solution and a solid sample to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control.

-

-

-

Analysis at Time Points:

-

At predetermined intervals (e.g., 24h, 48h, 1 week, 4 weeks), remove a vial from each stress condition.

-

Prepare the samples for analysis (e.g., dilution, neutralization).

-

Analyze all samples by the established HPLC/UPLC method.

-

-

Data Interpretation:

-

Compare the chromatograms of stressed samples to the time-zero and control samples.

-

Calculate the percentage degradation by monitoring the decrease in the peak area of the parent compound.

-

Identify and quantify major degradation products (as a percentage of the total peak area).

-

Use LC-MS to propose structures for any significant new peaks observed.

-